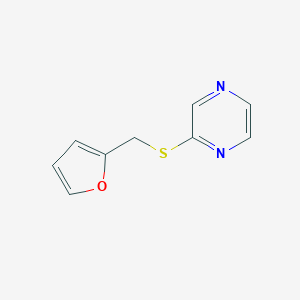

2-((Furan-2-ylmethyl)thio)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((Furan-2-ylmethyl)thio)pyrazine” is an organic compound that belongs to the class of organic compounds known as aryl thioethers . These are organosulfur compounds containing a thioether group that is substituted by an aryl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “N-(Furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .

Molecular Structure Analysis

The molecular structure of “2-((Furan-2-ylmethyl)thio)pyrazine” can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The exact structure would depend on the specific isomers and substituents present in the compound.

Chemical Reactions Analysis

The chemical reactions involving “2-((Furan-2-ylmethyl)thio)pyrazine” would depend on the specific conditions and reagents used. As an example, “N-(Furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol in a microwave reactor .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((Furan-2-ylmethyl)thio)pyrazine” can be inferred from similar compounds. For instance, “2-FURFURYLTHIO-3-METHYLPYRAZINE” has a molecular weight of 206.264, a density of 1.3±0.1 g/cm3, a boiling point of 314.7±42.0 °C at 760 mmHg, and a flash point of 144.1±27.9 °C .

科学的研究の応用

Flavoring Agent in Food and Beverage Industry

2-Furfurylthiopyrazine is commonly used in the food and beverage industry as a flavoring agent . It provides a unique and distinctive aroma, often described as having a roasted, coffee-like scent . This compound is used to enhance the flavor of various products such as coffee, chocolate, and baked goods .

Production of Pharmaceuticals

This compound is also used in the production of certain pharmaceuticals . While the specific drugs are not mentioned, the unique chemical structure of 2-Furfurylthiopyrazine likely contributes to the efficacy of these pharmaceutical products .

Chemical Intermediate in Organic Synthesis

2-Furfurylthiopyrazine serves as a chemical intermediate in organic synthesis . Its aromatic and sulfur-containing structure makes it a valuable component in the synthesis of various organic compounds .

Sensory Experience in Consumer Products

With its characteristic odor and versatile applications, 2-Furfurylthiopyrazine plays a significant role in the sensory experience of many consumer products . It contributes to the overall appeal and enjoyment of these products .

Sustainable Chemical Feedstock

Furans and their derivatives, such as 2-Furfurylthiopyrazine, are promising, sustainable, and industrially applicable alternatives to various petroleum-derived chemicals . They offer an enormous assortment of unique compounds/materials, and properties analogous to and even exceeding those derived from fossil hydrocarbons .

Contribution to Green Chemistry

The use of inedible agricultural residues, such as oat hulls, rice husks, sugarcane bagasse, woody material wastes, etc., as alternative sources for biobased chemical feedstock, comes with sundry associated benefits . These include increased absorption of atmospheric CO2, reduction in the dependence on fossil-derived fuels and chemicals, increased opportunities in the local agricultural sector, and economic transformation .

作用機序

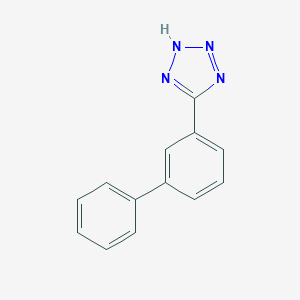

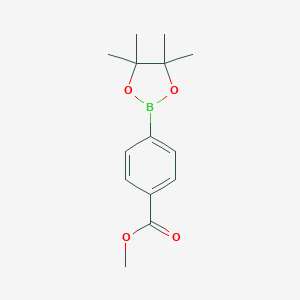

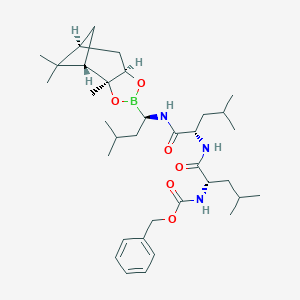

Proteasome Inhibition: Some pyrazine-containing compounds reversibly inhibit the 26S proteasome through their boronic acid moiety. This dysregulates proteins critical for cell growth and survival .

Inhibition of InhA: Docking studies suggest that 2-Furfurylthiopyrazine derivatives may inhibit InhA, a key enzyme in mycobacterial fatty acid biosynthesis. This interaction could contribute to its mechanism of action .

特性

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-2-8(12-5-1)7-13-9-6-10-3-4-11-9/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICVSKQFQDAHAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374702 |

Source

|

| Record name | 2-FURFURYL THIOPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Furan-2-ylmethyl)thio)pyrazine | |

CAS RN |

164352-93-6 |

Source

|

| Record name | 2-FURFURYL THIOPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164352-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)

![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)